molecular formula C31H61NO12 B1193350 N-Me-N-Bis(PEG4-t-butyl ester)

N-Me-N-Bis(PEG4-t-butyl ester)

Cat. No. B1193350
M. Wt: 639.82
InChI Key: WLJDDKSYRBIOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Me-N-bis(PEG4-t-butyl ester), is a PEG derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Scientific Research Applications

Application in Drug Delivery Systems

One of the prominent applications of N-Me-N-Bis(PEG4-t-butyl ester) is in drug delivery systems. A study demonstrated its use in enhancing the solubility and cytotoxicity of paclitaxel, an anticancer drug. The research compared the efficacy of dendrimer and linear bis(polyethylene glycol) (PEG) polymer conjugated with paclitaxel, showing a significant increase in cytotoxicity with the dendrimer-succinic acid-paclitaxel conjugate compared to the non-conjugated drug (Khandare et al., 2006).

Electrolytes in Lithium/Sulfur Cells

Another application is in the field of energy storage, specifically in lithium/sulfur cells. A study characterized a mixture involving poly(ethylene glycol) dimethyl ether (PEGDME) as an electrolyte in Li/S cells. The presence of PEGDME in the mixture resulted in improved thermal stability and ionic conductivity, demonstrating potential as a promising electrolyte for Li/S cells (Shin & Cairns, 2008).

Synthesis of Linear−Dendritic Diblock Copolymers

N-Me-N-Bis(PEG4-t-butyl ester) is also involved in synthesizing linear−dendritic diblock copolymers. One research focused on synthesizing these copolymers composed of poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters. The study explored the molecular conformations and provided insights into the potential applications of these copolymers in various fields, including materials science (Barrio et al., 2009).

Development of Quasi-Solid-State Copolymer Electrolytes

The compound is also significant in developing quasi-solid-state copolymer electrolytes for lithium-sulfur batteries. A study created a poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based copolymer electrolyte, demonstrating improved ionic conductivity and lithium-ion migration rate. This development is crucial for advancing lithium-sulfur battery technology (Cai et al., 2019).

Enzymatic Catalysis in Organic Media

The compound plays a role in enzymatic catalysis in organic media. Research has shown that chymotrypsin modified with polyethylene glycol can catalyze peptide synthesis reactions efficiently in non-aqueous environments (Matsushima et al., 1984).

properties

Product Name

N-Me-N-Bis(PEG4-t-butyl ester)

Molecular Formula

C31H61NO12

Molecular Weight

639.82

IUPAC Name

di-tert-butyl 16-methyl-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate

InChI

InChI=1S/C31H61NO12/c1-30(2,3)43-28(33)8-12-35-16-20-39-24-26-41-22-18-37-14-10-32(7)11-15-38-19-23-42-27-25-40-21-17-36-13-9-29(34)44-31(4,5)6/h8-27H2,1-7H3

InChI Key

WLJDDKSYRBIOGK-UHFFFAOYSA-N

SMILES

O=C(OC(C)(C)C)CCOCCOCCOCCOCCN(C)CCOCCOCCOCCOCCC(OC(C)(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-Me-N-bis(PEG4-t-butyl ester)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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